3-Bromo-7-fluoro-4-hydroxyquinoline
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Overview
Description
3-Bromo-7-fluoro-4-hydroxyquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFNO and a molecular weight of 242.04 g/mol . It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . The presence of bromine, fluorine, and hydroxyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-fluoro-4-hydroxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromoaniline with ethyl 2-fluoroacetoacetate under basic conditions can yield the desired quinoline derivative . Another method includes the nucleophilic substitution of a halogenated quinoline precursor with a suitable nucleophile, such as fluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-fluoro-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives, while reduction reactions can modify the quinoline ring.
Cyclization and Coupling Reactions: The compound can participate in cyclization and coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinone compounds, and various cyclized products .
Scientific Research Applications
3-Bromo-7-fluoro-4-hydroxyquinoline has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluoro-4-hydroxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, its ability to interact with DNA and RNA makes it a potential candidate for antiviral and antineoplastic therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-7-fluoro-4-hydroxyquinoline include:
- 3-Bromo-8-fluoro-4-hydroxyquinoline
- 5-Chloro-quinolin-8-yloxy-2,3,4-13C3-acetic-13C2-acid
- 7-Fluoro-4-chloroquinoline
Uniqueness
This compound is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1065087-80-0 |
---|---|
Molecular Formula |
C9H5BrFNO |
Molecular Weight |
242.04 g/mol |
IUPAC Name |
3-bromo-7-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-12-8-3-5(11)1-2-6(8)9(7)13/h1-4H,(H,12,13) |
InChI Key |
VXZUBLUWFDKSQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)Br |
Origin of Product |
United States |
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